molecular formula C4H7BrO B1274127 4-Bromobutyraldehyde CAS No. 38694-47-2

4-Bromobutyraldehyde

Cat. No. B1274127
CAS RN: 38694-47-2
M. Wt: 151 g/mol
InChI Key: GMZBZKVJMOEKGM-UHFFFAOYSA-N
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Description

4-Bromobutyraldehyde is a chemical compound that has been the subject of various research studies due to its utility as a building block in organic synthesis. It is a brominated aldehyde that serves as a key intermediate in the synthesis of a wide range of chemical compounds, including chiral bromohydrins, Schiff bases, and hydrazone derivatives.

Synthesis Analysis

The synthesis of chiral bromohydrins from 4-Bromobutyraldehyde has been demonstrated through a one-pot stereoselective process. This involves the reaction of Grignard reagents with optically active α-bromoaldehydes, which are generated in situ by direct asymmetric bromination of aldehydes catalyzed by a binaphthyl-based secondary amine . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized via condensation reactions with aromatic aminophenols, which are then converted into polyphenol derivatives through oxidative polycondensation reactions .

Molecular Structure Analysis

The molecular structure of derivatives of 4-Bromobutyraldehyde has been extensively studied. For instance, the crystal structure of a novel hydrazone Schiff base compound synthesized from 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde was determined using single crystal XRD, revealing a monoclinic system with space group P21/c . Another study reported the structure of a 4-bromobenzohydrazide derivative characterized by single crystal X-ray structure determination, which showed molecules linked by hydrogen bonds into a two-dimensional network .

Chemical Reactions Analysis

4-Bromobutyraldehyde and its derivatives participate in various chemical reactions. For example, the reaction of 4-bromobenzaldehyde with substituted acetophenones and urea can lead to the synthesis of aryl-substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the substituents and solvent used . Bromination of these compounds yields 5-bromopyrimidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 4-Bromobutyraldehyde have been characterized using various techniques. Schiff base monomers derived from 4-bromobenzaldehyde were characterized by solubility tests, FT-IR, NMR, and other spectroscopic methods. Their electrochemical and optical properties were investigated, and the effects of electron-donating groups on these properties were discussed . The vibrational spectroscopic studies of the hydrazone Schiff base compound were performed using FT-IR and FT-Raman spectral analysis, complemented by DFT calculations . The antibacterial properties of 4-bromobenzohydrazide derivatives were also evaluated, with their structures determined by spectroscopic methods .

Scientific Research Applications

Biocatalytic Production of Chiral Compounds

  • Research Focus : The biocatalytic reduction system for producing methyl 4-bromo-3-hydroxybutyrate enantiomers using engineered proteins.
  • Key Insight : This method utilizes mutant enzymes for asymmetric reduction, highlighting 4-Bromobutyraldehyde derivatives' importance in synthesizing chiral molecules.
  • Source : (Asako et al., 2010).

Photocatalysis in Organic Synthesis

  • Research Focus : Light-driven organocatalysis using bismuth-based materials and imidazolidinone as catalysts.
  • Key Insight : The study demonstrates the use of sunlight for asymmetric alkylation of aldehydes with α-bromocarbonyl compounds, including 4-Bromobutyraldehyde derivatives.
  • Source : (Riente et al., 2014).

Enantioselective Organocatalysis

  • Research Focus : Enantioselective α- and γ-alkylation of aldehydes and enals with bromomalonates.
  • Key Insight : The research highlights the role of 4-Bromobutyraldehyde in facilitating selective chemical transformations under light activation.
  • Source : (Silvi et al., 2015).

Palladium-Catalyzed Cross-Coupling

  • Research Focus : Synthetic applications of bromoaldehydes in palladium-catalyzed cross-coupling reactions.
  • Key Insight : This review underscores the utility of 4-Bromobutyraldehyde in constructing biologically and materially significant compounds.
  • Source : (Ghosh & Ray, 2017).

Applications in Material Science

  • Research Focus : Use of bromoaromatic compounds in controlling the morphology and crystallization of semiconducting polymer blends.
  • Key Insight : This research illustrates the role of 4-Bromobutyraldehyde derivatives in enhancing the performance of organic photovoltaic devices.
  • Source : (Liu et al., 2012).

Safety And Hazards

While specific safety and hazards data for 4-Bromobutyraldehyde was not found, it is generally advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with appropriate personal protective equipment .

Future Directions

The future directions of 4-Bromobutyraldehyde could involve its use in the synthesis of other organic compounds, given its utility as a reactant and reagent . It might also find applications in the analysis of other compounds using HPLC methods .

properties

IUPAC Name

4-bromobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBZKVJMOEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191991
Record name 4-Bromobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutyraldehyde

CAS RN

38694-47-2
Record name 4-Bromobutanal
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Record name 4-Bromobutyraldehyde
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Record name 4-Bromobutyraldehyde
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Record name 4-bromobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JA Hyatt - Organic preparations and procedures international, 2004 - Taylor & Francis
… , convenient route to the methyl and ethyl acetals of both 4chloro- and 4-bromobutyraldehyde." … 4-Bromobutyraldehyde Dimethyl Acetal (3b).- This compound was prepared from 2b in a …
Number of citations: 2 www.tandfonline.com
J Barluenga, M Tomas, V Kouznetsov… - The Journal of Organic …, 1994 - ACS Publications
… On the basis of this realization we report here that (±)-T-8 (1) is synthesized in one-pot by the sequential condensation of azabutadiene 3 with 4-bromobutyraldehyde, followed by …
Number of citations: 32 pubs.acs.org
J Gao, J Zhou, T Chen, Y Xiao, Z Li… - Monatshefte für Chemie …, 2021 - Springer
… The impurities in other intermediates can be easily removed, the synthetic process can avoid the synthesis or use of 4-bromobutyraldehyde which comes from the oxidation of unstable 4…
Number of citations: 2 link.springer.com
Y Ma - Heteroatom Chemistry: An International Journal of …, 2002 - Wiley Online Library
… 4-Bromobutyraldehyde and sodium azide first undergo a nucleophilic substitution to yield 2a, which then undergoes an intramolecular [2 + 3] cycloaddition reaction to form 3a (Scheme …
Number of citations: 16 onlinelibrary.wiley.com
J Zhou, Y Xiao, T Chen, J Gao… - Journal of Chemical …, 2021 - journals.sagepub.com
… Although 4-bromobutyraldehyde can be prepared by … Considering the difficult preparation of 4-bromobutyraldehyde or 4-… This novel process avoids the use of 4-bromobutyraldehyde. …
Number of citations: 1 journals.sagepub.com
K Ogura, M Yamashita, M Suzuki, G Tsuchihashi - Tetrahedron Letters, 1974 - Elsevier
… The reaction of the lithio derivative of ethyl ethylthiomethyl sulfoxide with 1,3-dibromopropane (1.3 mol-equiv) was reported to result in the formation of 4-bromobutyraldehyde diethyl …
Number of citations: 22 www.sciencedirect.com
WR Roush, SE Hall - Journal of the American Chemical Society, 1981 - ACS Publications
… Condensation of 2,4-pentadienyl acetate (51)27 with the Grignard reagent prepared from 4-bromobutyraldehyde diethyl acetal in the presence of Li2CuCl428 afforded volatile acetal 52 …
Number of citations: 130 pubs.acs.org
J Grabowski, JM Granda, J Jurczak - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Next, we explored the possibility of forming cyclic acetals by employing ω-bromo-substituted aliphatic aldehydes; however the reactions of 4-bromobutyraldehyde and 5-…
Number of citations: 25 pubs.rsc.org
JA Marshall, JE Audia, J Grote, BG Shearer - Tetrahedron, 1986 - Elsevier
… 1.6g(65.8mmol)ofMgpowder in 30 ml of refluxing THF was added 5.0 g (22.2 mmol) of 4bromobutyraldehyde diethyl ace&’ in 100 ml of dry THF over 3 h. The mixture was further heated …
Number of citations: 41 www.sciencedirect.com
B Yang, A Yu, Y Wang - ChemCatChem, 2023 - Wiley Online Library
… , the 1,3-diamine product 13 was obtained using 12 as the starting material, followed by heating in 1,3-propanediamine to remove SO2 and further reaction with 4-bromobutyraldehyde …

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